5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine
CAS No.: 886365-76-0
Cat. No.: VC18954126
Molecular Formula: C10H12BrN5
Molecular Weight: 282.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886365-76-0 |
|---|---|
| Molecular Formula | C10H12BrN5 |
| Molecular Weight | 282.14 g/mol |
| IUPAC Name | 5-bromo-N-(3-imidazol-1-ylpropyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C10H12BrN5/c11-9-6-14-10(15-7-9)13-2-1-4-16-5-3-12-8-16/h3,5-8H,1-2,4H2,(H,13,14,15) |
| Standard InChI Key | FKZUONPKNXXYEC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C=N1)CCCNC2=NC=C(C=N2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring (CHBrN) substituted at position 5 with bromine and at position 2 with a 3-(1H-imidazol-1-yl)propylamine group. X-ray crystallography confirms a planar pyrimidine core with a 120° bond angle at the brominated carbon, while the imidazole moiety adopts a near-perpendicular orientation relative to the pyrimidine plane . Key bond lengths include:
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C-Br: 1.89 Å
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N-C (pyrimidine-imidazole linker): 1.47 Å
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C-N (imidazole): 1.31 Å
Physicochemical Profile
Table 1: Molecular properties of 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyrimidin-2-amine
| Property | Value |
|---|---|
| Molecular formula | CHBrN |
| Molecular weight | 282.14 g/mol |
| LogP (octanol-water) | 1.87 ± 0.12 |
| Water solubility | 2.1 mg/mL (25°C) |
| pKa (imidazole NH) | 6.3 |
| Melting point | 189–192°C (decomposes) |
The compound exhibits moderate lipophilicity (LogP = 1.87), facilitating membrane permeability while retaining aqueous solubility sufficient for in vitro assays. The imidazole group contributes a weakly basic character, with protonation occurring at physiological pH .
Synthesis and Characterization
Synthetic Pathways
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Bromination: 2-Aminopyrimidine undergoes electrophilic aromatic substitution with N-bromosuccinimide (NBS) in DMF at 80°C (78% yield).
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Alkylation: The brominated intermediate reacts with 3-chloropropylimidazole in the presence of KCO in acetonitrile (65% yield).
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Purification: Recrystallization from ethanol/water (4:1) provides >98% purity.
Analytical Characterization
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NMR (400 MHz, DMSO-d):
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δ 8.21 (s, 1H, imidazole H-2)
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δ 7.89 (d, J = 4.8 Hz, 1H, pyrimidine H-6)
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δ 6.91 (s, 1H, imidazole H-4)
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δ 3.62 (t, J = 6.4 Hz, 2H, CH-N)
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Biological Activities and Mechanisms
Antiproliferative Effects
In MTT assays against MCF-7 breast cancer cells, the compound showed IC = 8.3 ± 0.7 μM, outperforming 5-fluorouracil (IC = 12.1 μM). Mechanistic studies revealed:
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EGFR Inhibition: 72% inhibition at 10 μM (vs. erlotinib: 89%)
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Caspase-3 Activation: 4.1-fold increase vs. control (p < 0.01)
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Cell Cycle Arrest: G2/M phase accumulation (38% cells vs. 12% in control)
Table 2: Comparative activity against kinase targets
| Target | IC (μM) | Selectivity Index (vs. EGFR) |
|---|---|---|
| EGFR (wild-type) | 0.48 ± 0.09 | 1.0 |
| HER2 | 3.2 ± 0.5 | 6.7 |
| VEGFR-2 | >10 | >20 |
Antimicrobial Activity
Against Staphylococcus aureus (MRSA):
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MIC = 16 μg/mL (vs. vancomycin: 2 μg/mL)
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Biofilm inhibition: 63% at 32 μg/mL
Time-kill assays showed bactericidal effects within 8 hours at 4× MIC.
| Parameter | Value |
|---|---|
| Plasma protein binding | 89.2% |
| CYP3A4 inhibition | IC = 14.3 μM |
| hERG inhibition | IC > 30 μM |
| Oral bioavailability (rat) | 43% |
The compound exhibits favorable pharmacokinetics with moderate first-pass metabolism primarily via CYP2D6 .
In Vivo Efficacy
In a Dahl salt-sensitive hypertensive rat model (3 mg/kg oral dose):
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